2-(Naphthalen-2-yl)-1,3-benzoxazole

OLED Phosphorescent Materials Iridium Complexes

Researchers seeking to tune phosphorescent OLED emitter properties beyond the limits of 2-phenylbenzoxazole (pbo) require a ligand with extended π-conjugation. 2-(Naphthalen-2-yl)-1,3-benzoxazole (nbo) addresses this gap with quantifiably distinct photophysics: • Bathochromically shifted emission in the 400-450 nm range vs. pbo, enabling superior spectral separation from biological autofluorescence in FRET-based assays. • Enhanced polarizability and narrowed HOMO-LUMO gap driven by naphthyl π-extension, critical for tuning cyclometalated Ir(III) complex lumophore properties. • Predicted LogP 5.24 and boiling point ~397 °C support its use as a model small-molecule organic semiconductor for structure-property relationship studies. Packaging options tailored to R&D and pilot-scale requirements; request a quote for bulk quantities.

Molecular Formula C17H11NO
Molecular Weight 245.27 g/mol
CAS No. 14625-56-0
Cat. No. B8770293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-2-yl)-1,3-benzoxazole
CAS14625-56-0
Molecular FormulaC17H11NO
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C17H11NO/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H
InChIKeyXTFVRSDPQJOAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-2-yl)-1,3-benzoxazole Baseline Profile


2-(Naphthalen-2-yl)-1,3-benzoxazole (CAS 14625-56-0), also referred to as 2-(2-naphthyl)benzoxazole, is a heterocyclic aromatic compound belonging to the 2-arylbenzoxazole class . It features a benzoxazole core (a fused benzene and oxazole ring) with a naphthalen-2-yl substituent at the 2-position, resulting in a molecular formula of C₁₇H₁₁NO and a molecular weight of 245.27 g/mol . This compound is primarily employed as a research chemical and as a building block or ligand in materials chemistry [1].

Ligand research fit for iridium(III) OLED emitter synthesis
Supports red-shifted fluorescence studies with extended π-conjugation
Model organic semiconductor building block for electronics research

Key Differentiation Drivers


Simple substitution of 2-(Naphthalen-2-yl)-1,3-benzoxazole with a generic 2-arylbenzoxazole or even the closely related 2-phenylbenzoxazole is not advised due to quantifiable differences in electronic structure, steric bulk, and resulting photophysical and material properties [1]. The extended π-conjugation and increased polarizability conferred by the naphthyl group significantly alter critical parameters such as the HOMO-LUMO gap, emission wavelength, and lipophilicity, which directly impact performance in applications ranging from organic electronics to metal complexation [2].

Comparator
Context-Dependent Risk
2-Phenylbenzoxazole (PBO)
Electronic structure and steric bulk differ significantly; photophysical and device characteristics may not transfer directly.
Generic 2-Arylbenzoxazoles
Hydrophobic surface area and polarizability are altered; solubility and processing conditions may require specific review.

Quantitative Differentiation Evidence


Ligand Performance: NBO vs. PBO in Iridium Complexes

In a series of cyclometalated iridium(III) complexes with the general formula (C^N)₂Ir(LL'), the 2-(2-naphthyl)benzoxazolato (nbo) ligand directly replaces the 2-phenylbenzoxazolato (pbo) ligand. This substitution is explicitly used to tune the photophysical and electrochemical properties of the resulting complexes for potential OLED applications [1]. The study highlights nbo as a key structural variant for modifying the lumophore's conformation and emission characteristics [1].

Ligand performance in Ir(III) complexes
Head-to-head
Reported alteration of lumophore conformation
nbo ligand vs. pbo ligand in (C^N)₂Ir(LL') complexes
Supports photophysical property tuning context
Distinct emission lifetime and quantum efficiency reported
OLED Phosphorescent Materials Iridium Complexes

Lipophilicity Comparison (LogP): NBO vs. PBO

Lipophilicity, measured by the partition coefficient (LogP), is a critical parameter for understanding a compound's behavior in biological systems, including membrane permeability and formulation challenges. 2-(Naphthalen-2-yl)-1,3-benzoxazole (NBO) exhibits a significantly higher predicted LogP compared to its phenyl analog, 2-phenylbenzoxazole (PBO), due to the increased hydrophobic surface area of the naphthyl group [1].

Lipophilicity comparison (LogP)
Cross-study comparable
~1.6 LogP unit increase
NBO (5.24) vs. PBO (~3.6), ~40-fold higher partitioning
Reported lipophilicity difference may alter formulation context
Predicted values via ACD/Labs Percepta Platform
Physicochemical Properties Drug Design Lipophilicity

Fluorescence Red-Shift: Naphthyl vs. Phenyl

Extending the π-conjugated system from a phenyl to a naphthyl group in 2-arylbenzoxazoles consistently results in a bathochromic (red) shift in both UV absorption and fluorescence emission maxima. This is a well-established structure-property relationship for this class of fluorophores [1].

Fluorescence red-shift
Class-level inference
Bathochromic shift of 30–70 nm
Naphthyl-substituted (~400-450 nm) vs. Phenyl analog (~360-380 nm)
Supports spectral overlap application context
Solvent-dependent fluorescence, data to verify
Fluorescence Spectroscopy Photophysics Conjugation

Thermal and Chemical Stability

The increased molecular weight and extended aromatic system of 2-(Naphthalen-2-yl)-1,3-benzoxazole (NBO) confer greater thermal and chemical stability compared to smaller 2-arylbenzoxazole analogs. This is a general property of fused-ring aromatic systems, which have higher boiling points and lower volatility, making them more robust in device fabrication processes like vacuum thermal evaporation (VTE) used for OLED manufacturing .

Thermal and chemical stability
Class-level inference
Predicted boiling point: 397.0 ± 11.0 °C
Approximately 80-90 °C higher than PBO
Supports high-temperature processing context
Predicted value, requires experimental validation
Material Science Thermal Stability Organic Electronics

Application Scenarios


Phosphorescent OLED Emitters

Procure this compound for use as the nbo (2-(2-naphthyl)benzoxazolato) ligand in the synthesis of cyclometalated iridium(III) complexes [1]. Its extended π-system, compared to pbo, allows for the tuning of the lumophore's photophysical properties, making it suitable for the design of phosphorescent dopants in organic light-emitting diodes (OLEDs) [1].

Red-Shifted Fluorescent Probes

Select 2-(Naphthalen-2-yl)-1,3-benzoxazole when a fluorophore with emission in the 400-450 nm range is required [2]. Its bathochromic shift relative to 2-phenylbenzoxazole provides better spectral separation from biological autofluorescence and can be advantageous in FRET-based assays where a longer wavelength donor is needed [2].

Extended π-Conjugation Studies

Utilize this compound as a model small-molecule organic semiconductor or a building block for more complex materials . Its predicted high boiling point (397 °C) and lipophilicity (LogP 5.24) make it a relevant candidate for investigating structure-property relationships in organic electronics, such as charge transport and film morphology .

Application
Selection Property
Validation Focus
Phosphorescent OLED emitters
Naphthyl ligand conformational tuning
Emission lifetime and quantum efficiency endpoints
Red-shifted fluorescent probes
Extended π-conjugation system
Emission wavelength context (400-450 nm range)
Extended π-conjugation studies
High boiling point and logP profile
Thermal and morphological stability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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